molecular formula C22H22N4O5S B2605129 2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 946235-55-8

2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B2605129
CAS No.: 946235-55-8
M. Wt: 454.5
InChI Key: PQARZONMEWWPBW-UHFFFAOYSA-N
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Description

The compound “2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups and rings. It has a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-one core, which is a bicyclic system containing a pyridine ring fused with a thieno[3,2-d]pyrimidin-3(4H)-one ring. The molecule also contains a trimethoxyphenyl group attached via an acetamide linkage .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridothienopyrimidinone core would likely contribute to the rigidity of the molecule, while the trimethoxyphenyl group could potentially participate in π-π stacking interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amide group could potentially undergo hydrolysis or participate in condensation reactions. The methyl groups might be susceptible to oxidation, and the aromatic rings could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water. The compound’s melting and boiling points would be influenced by the strength of the intermolecular forces, which would be affected by the presence of the polar amide group .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on heterocyclic derivatives, such as thieno[2,3-d]pyrimidines, pyridothienopyrimidines, and related structures, has been extensive due to their potential biological and pharmacological activities. These compounds are synthesized through various chemical reactions and are often evaluated for their antimicrobial, anti-inflammatory, and antiproliferative properties.

  • Antimicrobial Activity : Several studies have synthesized and evaluated the antimicrobial activity of thieno[2,3-d]pyrimidines and related derivatives. Compounds have been shown to exhibit significant activity against Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as new antimicrobial agents (El-Essawy et al., 2016; Kerru et al., 2019).

  • Aldose Reductase Inhibitors : Compounds such as 2,4-dioxo-thieno[2,3-d]pyrimidin-1-acetic acids have been tested for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. Some of these compounds displayed significant in vitro inhibitory activity, making them potential candidates for treating conditions related to diabetes (Ogawva et al., 1993).

  • Antiproliferative and Anti-Angiogenic Properties : Novel thieno[2,3-d]pyrimidin-4(3H)-ones have been prepared and assessed for their antiproliferative and anti-angiogenic activities. The synthesis of these compounds involves structural variations to explore their potential as cancer therapeutics, demonstrating the versatility of thieno[2,3-d]pyrimidine derivatives in drug development (Gold et al., 2020).

  • Crystal Structure Analysis : The crystal structure analysis of related compounds, such as N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine, provides insights into their chemical properties and potential interactions with biological targets. Such analyses are crucial for understanding the mechanism of action and for the design of more potent derivatives (Guillon et al., 2013).

Future Directions

Future research on this compound could involve investigating its biological activity, optimizing its synthesis, and studying its physical and chemical properties in more detail .

Properties

IUPAC Name

2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c1-11-6-12(2)24-21-17(11)18-20(32-21)22(28)26(10-23-18)9-16(27)25-13-7-14(29-3)19(31-5)15(8-13)30-4/h6-8,10H,9H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQARZONMEWWPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C(=C4)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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